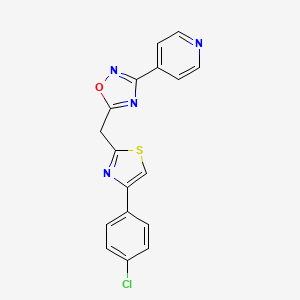

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-4-yl group and at the 5-position with a (4-(4-chlorophenyl)thiazol-2-yl)methyl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name |

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4OS/c18-13-3-1-11(2-4-13)14-10-24-16(20-14)9-15-21-17(22-23-15)12-5-7-19-8-6-12/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJNUXLKGUVDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=NO3)C4=CC=NC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)thiazole.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the thiazole derivative with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.

Coupling with Pyridine: The final step involves coupling the oxadiazole-thiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the thiazole and oxadiazole moieties contributes to its cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study:

A synthesized thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil . The structure-activity relationship (SAR) analysis indicated that the chlorophenyl substitution at the thiazole position enhances the compound's efficacy due to increased electron-withdrawing effects, which stabilize the active form of the drug within the tumor microenvironment .

Anticonvulsant Properties

The anticonvulsant potential of this compound has also been investigated. Thiazole derivatives are known for their ability to modulate neurotransmitter systems involved in seizure activity. The compound exhibited promising results in preclinical models, suggesting that it may effectively reduce seizure frequency and intensity.

Case Study:

In a study involving various thiazole derivatives, a related compound displayed a median effective dose (ED50) of 18.4 mg/kg in the pentylenetetrazol (PTZ) seizure model . The SAR analysis indicated that modifications at the phenyl ring could enhance anticonvulsant activity, making this class of compounds a focus for developing new antiepileptic drugs.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, and this compound is no exception. Research has shown that thiazole-based compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:

A related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against multiple resistant pathogens, including MRSA and E. coli . This activity is attributed to the presence of electron-withdrawing groups that enhance membrane permeability and disrupt bacterial cell wall synthesis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Core

5-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(substituted benzyl)-1,3,4-oxadiazole-2(3H)-thione

- Key Differences : The oxadiazole ring here is a 1,3,4-isomer (vs. 1,2,4 in the target compound), with a sulfur atom at position 2 and a substituted benzyl group at position 3.

- Activity : Compound 54c (substituted benzyl derivative) exhibited superior antioxidant activity (DPPH assay IC₅₀ = 18.2 µM) compared to ascorbic acid (IC₅₀ = 21.5 µM) .

- SAR Insight : The thione group and benzyl substitution likely enhance radical scavenging, whereas the target compound’s pyridinyl and thiazole groups may favor antimicrobial over antioxidant activity.

5-Cyclopropyl-3-(pyridin-4-yl)-1,2,4-oxadiazole

- Key Differences : Replaces the (4-chlorophenyl)thiazole-methyl group with a smaller cyclopropyl substituent.

- Implications: The cyclopropyl group reduces steric bulk and hydrophobicity (predicted logP = 2.1 vs.

Modifications on the Thiazole Moiety

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Key Differences : The thiazole is part of a larger triazole-pyrazole hybrid structure.

- Activity : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- SAR Insight : The 4-chlorophenyl group enhances lipophilicity, while the triazole-pyrazole system may enable multi-target interactions. The target compound’s simpler thiazole-oxadiazole scaffold may offer easier synthesis but narrower target specificity.

Antimicrobial Activity

- Target Compound : Predicted activity based on structural analogs (e.g., compound 4 ).

- Comparison : The fluorophenyl-triazole-pyrazole derivative (compound 4) showed broader-spectrum activity, suggesting that complex heterocyclic systems enhance antimicrobial potency.

Antioxidant Activity

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

5-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS Number: 1251602-10-4) is a synthetic compound that incorporates thiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H11ClN4OS, with a molecular weight of 354.8 g/mol. The compound's structure features a thiazole ring linked to a pyridine and an oxadiazole ring, contributing to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. A study reported that certain derivatives demonstrated IC50 values around 92.4 µM against a panel of 11 cancer cell lines, indicating moderate to high antiproliferative activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound 1 | HeLa | 92.4 |

| Compound 2 | Caco-2 | Not specified |

| Compound 3 | H9c2 | Not specified |

Antimicrobial Activity

The incorporation of the oxadiazole and thiazole rings has been associated with antimicrobial properties. Studies have demonstrated that compounds with these structures possess antibacterial and antifungal activities. For example, a derivative containing both thiazole and oxadiazole was effective against Mycobacterium bovis, showing promise in treating tuberculosis .

Table 2: Antimicrobial Activity

| Compound | Microorganism Tested | Activity |

|---|---|---|

| Compound A | Mycobacterium bovis | Strong inhibition |

| Compound B | Various bacteria | Broad spectrum |

Anticonvulsant Activity

The thiazole moiety is also linked to anticonvulsant effects. Several studies have synthesized thiazole-based compounds that exhibited significant anticonvulsant properties in animal models. For instance, derivatives showed median effective doses (ED50) as low as 24.38 mg/kg in electroshock seizure tests .

Table 3: Anticonvulsant Activity

| Compound | Model Used | ED50 (mg/kg) |

|---|---|---|

| Compound X | Electroshock Test | 24.38 |

| Compound Y | Picrotoxin Test | Not specified |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds featuring oxadiazoles have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases.

- Cell Cycle Disruption : The anticancer activity may involve the disruption of the cell cycle in cancer cells leading to apoptosis.

- Neurotransmitter Modulation : The anticonvulsant activity may be linked to modulation of neurotransmitter systems in the central nervous system.

Case Studies

A notable case study involved testing multiple derivatives of thiazole and oxadiazole for their anticancer properties against various human cancer cell lines. The study revealed that modifications in the chemical structure significantly impacted the potency and selectivity of these compounds against specific cancer types .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-((4-(4-chlorophenyl)thiazol-2-yl)methyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole be optimized for yield and purity?

- Methodology : Utilize a factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, orthogonal arrays can minimize trial numbers while identifying critical variables. Characterization via ¹H-NMR and LC-MS ensures structural confirmation and purity assessment .

- Key Considerations : Monitor intermediates using TLC or HPLC to detect side reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H-NMR : Assign protons on the pyridine, thiazole, and oxadiazole rings, noting chemical shifts influenced by electron-withdrawing groups (e.g., Cl on the phenyl ring) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure.

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) within ±0.4% deviation .

Q. How can in vitro biological activity screening be designed for this compound?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Prioritize hydrogen bonding with pyridine-N and hydrophobic contacts with the chlorophenyl group .

- ADME Prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP, bioavailability) and prioritize derivatives with optimal drug-likeness .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

- Methodology :

- Synthetic Modifications : Introduce substituents (e.g., -CF₃, -OCH₃) at the thiazole or pyridine rings. Compare bioactivity trends to identify pharmacophores .

- 3D-QSAR : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields from aligned derivatives .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Validate activity thresholds using Hill slope analysis (GraphPad Prism) to rule out false positives .

- Crystallography : Solve co-crystal structures with target proteins to confirm binding modes .

- Reproducibility Checks : Standardize assay conditions (e.g., pH, serum content) to minimize variability .

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization to form oxadiazole) be validated?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation during cyclization .

- DFT Calculations : Simulate reaction pathways (Gaussian 09) to identify transition states and rate-limiting steps .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial potency: How to determine if discrepancies arise from assay conditions or compound stability?

- Methodology :

- Stability Studies : Incubate the compound in assay media (37°C, 24 hrs) and quantify degradation via HPLC .

- Cross-Lab Validation : Collaborate with independent labs to test identical batches under harmonized protocols .

Methodological Innovations

Q. Can machine learning accelerate the design of derivatives with enhanced bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.